4-fluoro-2,3-dihydro-1H-inden-5-amine
Description
Overview of Fluorinated Indane Scaffolds in Contemporary Chemical Research
Fluorinated indane scaffolds are bicyclic aromatic hydrocarbons that incorporate one or more fluorine atoms. The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly influence its properties. elsevierpure.com In the context of drug design and discovery, fluorination can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles. elsevierpure.com
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, which is crucial for reaching its biological target. elsevierpure.com
Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a compound's ionization state and its interactions with biological targets.
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its binding affinity to a receptor or enzyme.
These advantageous properties have led to the incorporation of fluorinated scaffolds into a wide range of pharmaceuticals. The indane framework itself is a privileged structure in medicinal chemistry, appearing in various biologically active compounds. The fusion of a benzene (B151609) ring with a cyclopentane (B165970) ring provides a rigid and defined three-dimensional structure that can be strategically functionalized to interact with specific biological targets.
Structural Significance of the Dihydro-1H-Indene Amine Moiety
The dihydro-1H-indene amine moiety, also known as aminoindan, is another key structural feature of the title compound. This motif consists of an indane skeleton with an amino group attached. The presence of the amino group introduces a basic center, which can participate in hydrogen bonding and ionic interactions, both of which are fundamental to molecular recognition in biological systems.
Derivatives of 2,3-dihydro-1H-inden-1-amine have been investigated for their potential as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. nih.gov The indane ring system serves as a scaffold to position the amine and other substituents in a specific orientation for optimal interaction with the enzyme's active site.
Historical Development and Current Landscape of Research on 4-Fluoro-2,3-dihydro-1H-inden-5-amine and its Structural Analogs
Direct and detailed research on this compound is notably scarce in the public domain. Its presence is primarily documented in the catalogues of chemical suppliers, indicating its availability as a building block for synthetic chemistry. However, a comprehensive understanding of its potential can be gleaned from the historical development and current research landscape of its structural analogs.
The synthesis of fluorinated aromatic compounds has been an area of intense research for decades. Early methods often involved harsh reagents, but modern synthetic chemistry has provided a toolkit of milder and more selective fluorination techniques. The synthesis of a compound like this compound would likely involve a multi-step sequence, potentially starting from a commercially available fluorinated benzene derivative. A plausible synthetic route could involve the Friedel-Crafts acylation of a suitable fluorinated aromatic precursor, followed by cyclization to form the indanone core. Subsequent reduction and amination would then yield the target molecule.
While specific studies on this compound are lacking, research on related fluorinated indanamine derivatives provides valuable insights. For instance, (R)-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a known compound, suggesting that the synthesis and isolation of such molecules are feasible. glpbio.com The biological evaluation of various 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors highlights the therapeutic potential of this scaffold. nih.gov The introduction of a fluorine atom at the 4-position of the indane ring, as in the title compound, could significantly modulate the electronic properties and metabolic stability of the molecule, potentially leading to enhanced inhibitory activity or a more favorable pharmacokinetic profile.
Identification of Research Gaps and Prospective Avenues for Scholarly Inquiry
The most significant research gap concerning this compound is the near-complete absence of published scientific literature detailing its synthesis, characterization, and biological evaluation. This presents a clear opportunity for scholarly inquiry.
Prospective avenues for research include:
Development of an Efficient Synthetic Route: A robust and scalable synthesis of this compound would be the first crucial step to enable further investigation.
Comprehensive Physicochemical Characterization: Detailed analysis of its structural, electronic, and spectroscopic properties would provide a fundamental understanding of the molecule.
Biological Screening: Given the known activities of related indanamine derivatives, screening this compound against a panel of biological targets, particularly those involved in neurodegenerative diseases, is a logical next step.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with variations in the position of the fluorine atom and the substitution on the amine group would provide valuable insights into the structural requirements for biological activity.
Computational Modeling: Molecular docking and other computational studies could help to predict its binding modes with various biological targets and guide the design of more potent derivatives.
The strategic placement of a fluorine atom on the indane scaffold, combined with the presence of a reactive amino group, makes this compound a compound of considerable interest. Its exploration could lead to the discovery of novel therapeutic agents with improved properties. The current lack of research represents a significant opportunity for the medicinal and synthetic chemistry communities to contribute to the advancement of this promising area.
Interactive Data Table: Properties of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | nih.gov |
| (+-)-1-Aminoindan | 34698-41-4 | C₉H₁₁N | 133.19 | nih.gov |
| 4-Fluoro-indan-1-ylamine hydrochloride | 148960-34-3 | C₉H₁₁ClFN | 187.64 | chemicalbook.com |
| (1R)-4-Fluoro-1-indanamine hydrochloride | 1637540-45-4 | C₉H₁₁ClFN | 187.64 | chemspider.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C9H10FN/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3,11H2 |
InChI Key |
FEFOOLKUXKRLQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 4 Fluoro 2,3 Dihydro 1h Inden 5 Amine
Established Synthetic Routes to 4-Fluoro-2,3-dihydro-1H-inden-5-amine
The synthesis of this compound can be achieved through several strategic pathways, primarily involving the construction of the indane framework followed by the introduction of the amino group.
Multi-step Organic Synthesis from Precursor Molecules
A common and logical approach to the synthesis of this compound involves a multi-step sequence starting from readily available precursors. A plausible synthetic route commences with the appropriate fluorinated indene (B144670) derivative, which is then subjected to nitration and subsequent reduction.
For instance, the synthesis can be conceptualized to start from 7-fluoro-2,3-dihydro-1H-indene. This precursor can undergo electrophilic nitration to introduce a nitro group at the 4-position, yielding 7-fluoro-4-nitro-2,3-dihydro-1H-indene nih.gov. The conditions for such nitration reactions typically involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperatures to manage regioselectivity and prevent over-nitration.
Following the successful nitration, the nitro group is then reduced to the primary amine. This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a widely employed and efficient method cenmed.comgoogle.com. Alternative reduction methods include the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid researchgate.net.
A schematic representation of this synthetic approach is presented below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Nitration | HNO₃, H₂SO₄ | 4-Fluoro-7-nitro-2,3-dihydro-1H-indene |
| 2 | Reduction | H₂, Pd/C or Fe/HCl | This compound |
Reductive Amination Protocols for Dihydro-1H-indanone Derivatives
Reductive amination represents an alternative and powerful strategy for the synthesis of amines from carbonyl compounds nih.gov. In the context of this compound synthesis, this would involve the corresponding ketone, 4-fluoro-2,3-dihydro-1H-inden-5-one. This ketone precursor could potentially be synthesized through methods like Friedel-Crafts acylation of a suitable fluorinated aromatic compound.
The reductive amination process itself typically proceeds in one or two steps. In a direct or one-pot procedure, the ketone is reacted with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate) in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation cenmed.com. These reagents are favored for their selectivity in reducing the intermediate imine in the presence of the ketone.
Alternatively, an indirect, two-step procedure can be employed where the ketone is first condensed with ammonia to form an imine, which is then isolated and subsequently reduced in a separate step. This can sometimes offer better control and yields, especially if the imine is stable.
| Starting Material | Reagents and Conditions | Product |
| 4-Fluoro-2,3-dihydro-1H-inden-5-one | 1. NH₃ or NH₄OAc2. NaBH₃CN or NaBH(OAc)₃ or H₂/Catalyst | This compound |
Chiral Synthesis and Enantioselective Approaches for Fluoro-Dihydro-1H-indene-amines and Related Stereoisomers
The development of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological activities mdpi.com. Asymmetric synthesis of this compound or its stereoisomers can be approached through several methods, including chiral resolution of a racemic mixture or by employing stereoselective synthetic strategies.
Chiral Resolution: A racemic mixture of the target amine can be separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization rsc.orggoogle.com. Subsequently, the pure enantiomer of the amine can be liberated by treatment with a base. Enzymatic resolution, utilizing lipases to selectively acylate one enantiomer, is another powerful technique for obtaining enantiomerically enriched amines google.com.
Asymmetric Synthesis: Direct asymmetric synthesis offers a more elegant and efficient route to enantiomerically pure amines. This can be achieved through various strategies:
Asymmetric Reductive Amination: The reductive amination of a prochiral ketone precursor, such as 4-fluoro-2,3-dihydro-1H-inden-5-one, can be rendered enantioselective by using a chiral catalyst or a chiral auxiliary. Chiral primary amine-based organocatalysts have emerged as powerful tools for a wide range of enantioselective transformations uni.lu.
Chiral Pool Synthesis: Starting from a readily available chiral precursor that already contains the desired stereocenter can be an effective strategy mdpi.com.
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable enamine or imine precursor using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can provide the desired chiral amine with high enantioselectivity.
Diverse Functionalization and Derivatization Strategies
The primary amino group of this compound serves as a versatile handle for a wide array of chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives from this compound
Urea and thiourea moieties are prevalent in many biologically active compounds. The synthesis of urea and thiourea derivatives from this compound is a straightforward process involving the reaction of the primary amine with isocyanates and isothiocyanates, respectively.
The reaction of this compound with an appropriate isocyanate (R-N=C=O) proceeds via nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate to yield the corresponding N,N'-disubstituted urea derivative nih.govrsc.orggoogle.comgoogle.com. This reaction is typically carried out in an inert solvent at room temperature and is often high-yielding.
Similarly, the reaction with an isothiocyanate (R-N=C=S) affords the analogous thiourea derivative nih.govresearchgate.netyale.edugoogle.comresearchgate.net. The reaction mechanism is analogous to urea formation, with the amine attacking the central carbon of the isothiocyanate group.
| Derivative | Reagent | General Reaction |
| Urea | Isocyanate (R-NCO) | 4-F-Indanamine + R-NCO → 4-F-Indan-NH-CO-NH-R |
| Thiourea | Isothiocyanate (R-NCS) | 4-F-Indanamine + R-NCS → 4-F-Indan-NH-CS-NH-R |
Alkylation and Acylation Reactions at the Amine Nitrogen Atom
The nitrogen atom of the primary amine in this compound is nucleophilic and can readily undergo alkylation and acylation reactions to furnish secondary and tertiary amines, and amides, respectively.
N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved by reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) google.comresearchgate.netvulcanchem.comnih.gov. This reaction is a nucleophilic substitution where the amine acts as the nucleophile. The reaction can be controlled to favor mono- or di-alkylation by adjusting the stoichiometry of the reactants and the reaction conditions. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction.
N-Acylation: Acylation of the amine with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of amides google.comnih.gov. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the hydrochloric acid produced when using acyl chlorides. This is a robust and widely used transformation for the protection of amines or for the synthesis of amide-containing target molecules.
| Reaction | Reagent | Product Type |
| N-Alkylation | Alkyl Halide (R-X) | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)₂O) | Amide |
Modifications and Substitutions on the Dihydro-1H-indene Aromatic and Aliphatic Ring Systems
The reactivity of this compound allows for various modifications on both its aromatic and aliphatic rings. The presence of the activating amino group and the deactivating but ortho-, para-directing fluoro group on the aromatic ring governs the regioselectivity of electrophilic aromatic substitution reactions.
Aromatic Ring Modifications:
Further substitutions on the aromatic ring of this compound can be achieved through electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The strong activating effect of the amino group generally directs incoming electrophiles to the ortho and para positions. However, the fluorine atom, being an ortho-, para-director as well, will also influence the regiochemical outcome. The interplay of these electronic effects, along with steric hindrance, will dictate the final substitution pattern.
Aliphatic Ring Modifications:
The aliphatic five-membered ring of the indane scaffold is also amenable to chemical transformations. Oxidation of the benzylic methylene (B1212753) groups can introduce carbonyl functionalities, leading to the formation of indanone derivatives. Furthermore, radical-mediated reactions can be employed to introduce substituents at the aliphatic positions. The specific conditions and reagents used will determine the extent and nature of these modifications.
Below is a table summarizing potential modifications:
| Ring System | Reaction Type | Potential Reagents and Conditions | Expected Product Type |
| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |
| Aromatic Ring | Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Halo-substituted derivative |
| Aromatic Ring | Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivative |
| Aliphatic Ring | Oxidation | KMnO₄ or CrO₃ | Indanone derivative |
| Aliphatic Ring | Halogenation | N-Bromosuccinimide (NBS), light | Bromo-substituted derivative |
Heterocyclic Annulation and Construction of Fused Scaffold Systems
The primary amine functionality of this compound serves as a key handle for the construction of fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing indane framework, leading to complex polycyclic structures with potential applications in various fields of chemistry.
For instance, the reaction of the amino group with bifunctional electrophiles can lead to the formation of various nitrogen-containing heterocycles. Condensation with α,β-unsaturated ketones or esters can yield fused pyridinone or dihydropyridine (B1217469) rings. Similarly, reaction with β-ketoesters can afford fused pyrimidinone systems. The specific reaction conditions, such as the choice of solvent and catalyst, can influence the reaction pathway and the final product.
The construction of fused scaffolds is a powerful strategy for generating molecular diversity and accessing novel chemical entities. The 4-fluoro-2,3-dihydro-1H-indene core provides a rigid and well-defined platform for the elaboration of these complex structures.
The following table provides examples of potential heterocyclic annulation reactions:
| Reactant for Annulation | Resulting Fused Heterocycle | Reaction Type |
| α,β-Unsaturated Ketone | Fused Dihydropyridine | Michael Addition/Cyclization |
| β-Ketoester | Fused Pyrimidinone | Condensation |
| 1,3-Diketone | Fused Pyridine | Condensation |
| Isothiocyanate | Fused Thiourea derivative | Addition |
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. In the context of the synthesis of this compound and its derivatives, several green chemistry approaches can be envisioned.
One key aspect is the use of safer and more environmentally friendly reagents and solvents. For instance, traditional nitration and halogenation reactions often employ harsh and corrosive reagents. The development of milder and more selective methods, potentially utilizing catalytic systems, would align with green chemistry principles. The use of mechanochemical methods, which involve solvent-free or low-solvent reactions, is another promising avenue for reducing the environmental impact of synthesis. mdpi.com
Furthermore, the development of catalytic processes for the synthesis of the indane core and the introduction of the fluorine and amino functionalities can significantly improve the atom economy and reduce waste generation. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods.
Key green chemistry principles applicable to the synthesis include:
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.
Catalytic Methods and Reaction Mechanisms in the Synthesis of this compound and its Derivatives
Catalytic methods play a crucial role in the efficient and selective synthesis of this compound and its derivatives. Transition-metal catalysis, in particular, offers powerful tools for the formation of C-F and C-N bonds, as well as for the construction of the indane framework itself.
A plausible synthetic route to this compound could involve the catalytic hydrogenation of a corresponding unsaturated precursor, such as a substituted indene. For instance, a related compound, (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, has been prepared via the hydrogenation of 7-fluoro-1,1,3-trimethyl-1H-inden-4-amine using catalysts such as Pd-C or Pd/γ-Al₂O₃. This suggests that similar catalytic hydrogenation strategies could be applicable for the synthesis of the title compound.
The introduction of the fluorine atom can be achieved through various catalytic fluorination methods. Transition-metal-catalyzed C-H fluorination is a rapidly developing field that allows for the direct introduction of fluorine into a C-H bond, often with high regioselectivity. Catalysts based on palladium, silver, and other transition metals have been shown to be effective for this transformation. The reaction mechanism typically involves the coordination of the catalyst to the substrate, followed by C-H activation and subsequent reaction with a fluorinating agent.
The synthesis of derivatives of this compound can also be accomplished using catalytic cross-coupling reactions. For example, the amino group can be functionalized through palladium-catalyzed Buchwald-Hartwig amination, allowing for the formation of C-N bonds with a wide range of aryl and heteroaryl partners.
The table below outlines some catalytic methods relevant to the synthesis of the target compound and its derivatives:
| Reaction Type | Catalyst | Potential Substrate | Product |
| Hydrogenation | Pd-C, Pd/γ-Al₂O₃ | Substituted Indene | This compound |
| C-H Fluorination | Pd(OAc)₂, Ag catalysts | 2,3-Dihydro-1H-inden-5-amine | This compound |
| Buchwald-Hartwig Amination | Pd complexes with phosphine ligands | This compound | N-Aryl or N-Heteroaryl derivatives |
Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 2,3 Dihydro 1h Inden 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional techniques provides a complete picture of atomic connectivity.
Comprehensive Analysis by High-Resolution ¹H, ¹³C, and ¹⁹F NMR
High-resolution 1D NMR experiments provide foundational information about the chemical environment, number, and connectivity of NMR-active nuclei within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-fluoro-2,3-dihydro-1H-inden-5-amine is expected to show distinct signals for the aromatic and aliphatic protons. The lone aromatic proton would appear as a doublet due to coupling with the adjacent fluorine atom. The protons of the five-membered ring (indan moiety) would present as complex multiplets in the aliphatic region (~2.0-3.5 ppm). researchgate.net The protons on the amine group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration-dependent. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine unique carbon signals, corresponding to each carbon atom in the asymmetric molecule. The chemical shifts are influenced by their hybridization and proximity to electronegative atoms (fluorine and nitrogen). Aromatic carbons bonded to fluorine show a large C-F coupling constant, which is a characteristic feature.
¹⁹F NMR Spectroscopy: With fluorine-19 being a 100% abundant, spin-active nucleus, ¹⁹F NMR is highly informative. nih.gov For this compound, a single resonance is expected. Its chemical shift provides insight into the electronic environment of the fluorine atom on the aromatic ring, and it will likely appear as a multiplet due to coupling with adjacent aromatic protons. illinois.edu
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
Note: The following data are predicted based on established principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.
| Atom | Technique | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| Aliphatic CH₂ | ¹H NMR | ~2.0 - 3.0 | Multiplet | J(H-H) |
| Aliphatic CH₂ | ¹H NMR | ~2.5 - 3.5 | Multiplet | J(H-H) |
| Aromatic CH | ¹H NMR | ~6.5 - 7.0 | Doublet | J(H-F) |
| Amine NH₂ | ¹H NMR | ~3.5 - 5.0 | Broad Singlet | N/A |
| Aliphatic CH₂ | ¹³C NMR | ~25 - 40 | - | - |
| Aromatic C-F | ¹³C NMR | ~155 - 165 | - | ¹J(C-F) ~240-250 |
| Aromatic C-N | ¹³C NMR | ~140 - 150 | - | - |
| Other Aromatic C | ¹³C NMR | ~110 - 130 | - | - |
| Fluorine | ¹⁹F NMR | ~(-110) - (-125) | Multiplet | J(F-H) |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Connectivities and Relative Stereochemistry
Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing through-bond correlations between nuclei. nih.govopenpubglobal.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the protons on the adjacent carbons of the five-membered ring, confirming the sequence of the aliphatic portion of the indan (B1671822) structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). HSQC is invaluable for definitively assigning the carbon resonances based on the already-assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is critical for connecting different fragments of the molecule. For instance, HMBC would show correlations from the aliphatic protons of the indan ring to the aromatic carbons, unequivocally establishing the fusion of the aliphatic and aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and formula.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS measures the mass of the parent ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For this compound, the molecular formula is C₉H₁₀FN. HRMS would be used to confirm the exact mass of the protonated molecule [M+H]⁺, distinguishing it from any other isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. researchgate.net For aminoindanes, characteristic fragmentation includes alpha-cleavage adjacent to the nitrogen atom and cleavages within the indan ring system. libretexts.orgyoutube.com The loss of ammonia (B1221849) (NH₃) is a common fragmentation pathway for primary amines. nih.gov Analyzing these fragments allows for the reconstruction of the original structure and confirmation of the positions of the substituents.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. wpmucdn.com
The IR spectrum of this compound would display several characteristic absorption bands:
N-H Stretching: Primary aromatic amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ due to the symmetric and asymmetric stretching of the N-H bonds. libretexts.orgorgchemboulder.com
C-H Stretching: Absorptions for aromatic C-H bonds appear just above 3000 cm⁻¹, while those for aliphatic C-H bonds in the indan ring appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1500-1620 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group typically results in a band around 1580-1650 cm⁻¹. orgchemboulder.com
C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1200-1300 cm⁻¹ region.
C-N Stretching: The stretching vibration for an aromatic C-N bond is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Aliphatic | 2850 - 3000 | Medium |
| C=C Stretch | Aromatic Ring | 1500 - 1620 | Medium-Strong |
| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 | Medium |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |
| C-F Stretch | Aryl Fluoride | 1200 - 1300 | Strong |
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration Assignment
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. However, no published studies were found that report the crystal structure of this compound or its derivatives. Such a study would require the successful growth of a single crystal of the compound, which can be a challenging process.
Should such data become available, a crystallographic data table would typically be presented, including parameters such as:
Crystal system
Space group
Unit cell dimensions (a, b, c, α, β, γ)
Volume (V)
Number of molecules per unit cell (Z)
Calculated density (ρ)
Final R-factor
This information would be crucial for confirming the molecular structure and understanding intermolecular interactions in the solid state.
Chiroptical Methods for Stereochemical Analysis (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for investigating the stereochemistry of chiral molecules in solution. These techniques measure the differential absorption or rotation of plane-polarized light by enantiomers. For a chiral molecule like this compound, which possesses a stereocenter, these methods could be used to determine its absolute configuration and study its conformational properties.
Despite the utility of these techniques, no specific CD or ORD data for this compound have been reported in the accessible scientific literature. A typical presentation of such data would involve:
Circular Dichroism Data: A table showing the wavelength (λ) of maximum absorption (in nm) and the corresponding molar ellipticity ([θ]).
Optical Rotatory Dispersion Data: A table detailing the specific rotation ([α]) at various wavelengths, often including the sodium D-line (589 nm).
The absence of this specific information in the public domain prevents a detailed discussion of the solid-state structure and stereochemical properties of this compound based on these advanced analytical methods.
Computational Chemistry and Molecular Modeling Studies on 4 Fluoro 2,3 Dihydro 1h Inden 5 Amine and Its Analogs
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Chemical Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the chemical reactivity of molecules. For 4-fluoro-2,3-dihydro-1H-inden-5-amine, DFT calculations can be employed to understand how the introduction of a fluorine atom influences the electron distribution and, consequently, the molecule's reactivity and interaction with biological targets.
Theoretical studies on similar fluorinated aromatic compounds have demonstrated that DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. eurjchem.combohrium.com The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in this regard. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.
For this compound, the fluorine atom, being highly electronegative, is expected to lower both the HOMO and LUMO energy levels. This can enhance the molecule's stability and influence its binding affinity to target proteins. The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. scielo.org.mx In this molecule, the amine group would be an electron-rich region, while the fluorine atom would create an electron-deficient area, both of which are critical for molecular interactions.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Influences solubility and binding interactions. |
Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is extensively used to screen virtual libraries of compounds against a specific protein target, predicting binding affinities and modes. For this compound and its analogs, molecular docking can identify potential biological targets and elucidate the key interactions driving the binding process.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, this compound, is then docked into the active site of the protein. The simulation predicts the binding energy, which is an estimate of the binding affinity. Lower binding energies indicate a more stable protein-ligand complex. ugm.ac.id
The amine group of the compound is likely to form hydrogen bonds with amino acid residues in the active site, such as aspartate or glutamate. The fluorine atom can participate in halogen bonding or other electrostatic interactions, further stabilizing the complex. The dihydro-inden core provides a rigid scaffold that fits into hydrophobic pockets of the active site. Studies on structurally similar compounds have shown that these interactions are crucial for potent biological activity. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Predicted Value | Interpretation |
| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity. |
| Hydrogen Bonds | 2 | With Asp145 and Glu98 residues. |
| Hydrophobic Interactions | 5 | With Leu23, Val31, Ala50, Ile143, and Leu146 residues. |
| Halogen Bond | 1 | With the backbone carbonyl of Gly100. |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) of a series of compounds with their experimentally determined biological activities.
For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific target. Molecular descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters derived from quantum chemical calculations would be used as independent variables. The biological activity, such as the half-maximal inhibitory concentration (IC50), would be the dependent variable.
The resulting QSAR equation can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. For instance, a QSAR model might reveal that increasing the lipophilicity of a particular region of the molecule leads to enhanced activity, directing chemists to synthesize analogs with more lipophilic substituents at that position.
Molecular Dynamics Simulations for Conformational Behavior and Dynamic Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes that occur upon ligand binding and the stability of the protein-ligand complex.
For this compound, an MD simulation would start with the docked complex in a simulated physiological environment. Over the course of the simulation, the stability of the hydrogen bonds and other interactions observed in the docking study would be assessed. The simulation can also reveal the role of water molecules in mediating the interaction and provide a more accurate estimation of the binding free energy.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Pre-clinical Focus)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are widely used to flag potential liabilities before significant resources are invested in a compound. mdpi.comnih.gov
For this compound, various computational tools can predict its ADME properties. For example, Lipinski's rule of five is a commonly used filter to assess drug-likeness. nih.gov Other models can predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and inhibition of cytochrome P450 enzymes. mdpi.com These predictions help in prioritizing compounds for further pre-clinical development.
Table 3: Predicted ADME Properties of this compound
| Property | Predicted Value | Assessment |
| Molecular Weight | 165.2 g/mol | Favorable ( < 500) |
| LogP | 2.1 | Optimal for oral absorption |
| Hydrogen Bond Donors | 1 | Favorable ( < 5) |
| Hydrogen Bond Acceptors | 2 | Favorable ( < 10) |
| Aqueous Solubility | Moderate | Acceptable for oral formulation |
| BBB Permeability | Low | May limit central nervous system effects |
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |
Note: These are predicted values from in silico models and require experimental verification.
Pre Clinical Biological Activity and Mechanism of Action Studies of 4 Fluoro 2,3 Dihydro 1h Inden 5 Amine Derivatives
In Vitro Cytotoxicity and Anticancer Activity in Cultured Cell Lines
The anticancer potential of indane derivatives has been explored through various in vitro studies, demonstrating their ability to inhibit the proliferation of cancer cells.
Cell Viability and Proliferation Assays (e.g., MTT, Sulforhodamine B)
The cytotoxicity of various indane and fluorinated derivatives has been evaluated against a panel of human cancer cell lines using standard assays such as the methyl thiazolyl tetrazolium (MTT) colorimetric assay. mdpi.com For instance, a series of 1H-indazole-3-amine derivatives, which share some structural similarities with inden-amines, were assessed for their anti-proliferative activity against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. mdpi.com One particular derivative, compound 6o , demonstrated a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. mdpi.com This compound also showed favorable selectivity for cancer cells over normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM. mdpi.com
Similarly, fluorinated aminophenylhydrazines have been tested for their cytotoxic effects on the A549 lung carcinoma cell line. nih.gov One compound containing five fluorine atoms exhibited a potent cytotoxic effect with an IC50 of 0.64 μM. nih.gov Another study on fluorinated quaternary ammonium (B1175870) salts demonstrated significant cytotoxicity across colorectal cancer (CRC) cell lines, with IC50 values ranging from 14.5 to 49 μM. nih.gov
The hybridization of an indan-1-one scaffold with other bioactive fragments has been shown to synergize and significantly increase bioactivity. For example, a novel hybrid scaffold displayed an IC50 value of 1.04 µM in the SKBR3 breast cancer cell line. tudublin.ie
Table 1: In Vitro Cytotoxicity of Selected Indane and Related Heterocyclic Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1H-indazole-3-amine (6o) | K562 (Chronic Myeloid Leukemia) | MTT | 5.15 | mdpi.com |
| Fluorinated aminophenylhydrazine | A549 (Lung Carcinoma) | MTT | 0.64 | nih.gov |
| Fluorinated Quaternary Ammonium Salts | Colorectal Cancer (CRC) lines | Not Specified | 14.5 - 49 | nih.gov |
Investigations into Apoptosis Induction and Cell Cycle Modulation
Studies on indane and related derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis. For instance, the active 1H-indazole-3-amine derivative 6o was found to affect apoptosis and the cell cycle in a concentration-dependent manner. mdpi.com Similarly, fluorinated aminophenylhydrazines were shown to induce apoptosis in A549 lung cancer cells, as evidenced by the expression of cleaved caspase-3 and morphological changes such as chromatin condensation and the formation of apoptotic bodies. nih.gov The investigation of novel indane scaffolds has also indicated their involvement in the induction of cellular apoptosis. tudublin.ie
Inhibition of Specific Molecular Targets and Biological Pathways (e.g., DNA Synthesis)
The mechanism of action for some indane derivatives has been linked to the inhibition of specific molecular targets crucial for cancer cell survival and proliferation. A series of indane and naphthalene (B1677914) derivatives have been identified as potent and selective inhibitors of the deubiquitinase USP7, a promising target for anti-cancer therapies. nih.govbioworld.com These compounds were found to inhibit the in vitro USP7 enzyme activity and showed significant inhibition against cancer cell proliferation. nih.gov The antitumor effects of these inhibitors involved the downregulation of known oncogenes such as MDM2 and TRIM27, and the upregulation of p53. bioworld.com
In another study, novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives were synthesized and evaluated as inhibitors of Fibroblast growth-factor receptor (FGFR1), a potential target for cancer therapy. pensoft.net Several of these derivatives exhibited potent inhibitory activity against FGFR1 with IC50 values in the low micromolar range. pensoft.net Furthermore, the 1H-indazole-3-amine derivative 6o is thought to exert its apoptotic effects by inhibiting Bcl2 family members and the p53/MDM2 pathway. mdpi.com
In Vitro Antimicrobial and Antifungal Activities
Derivatives of the indane scaffold have also been investigated for their potential to combat microbial infections.
Determination of Minimum Inhibitory Concentrations (MICs)
Several studies have reported the antibacterial and antifungal activities of indane and related heterocyclic derivatives, with their efficacy often quantified by determining the minimum inhibitory concentration (MIC). For example, a series of indeno[1,2-c]pyridazin-3,5-dione and indanylidene acetamide (B32628) derivatives were synthesized, and most were found to possess antibacterial activity. researchgate.net Indolone-N-oxides have demonstrated a broad spectrum of antimicrobial activity, including good antitubercular activity in the low micromolar range, comparable to ciprofloxacin. nih.gov One indolone-N-oxide derivative was found to be more potent than nalidixic acid against Enterococcus hirae, while another was equipotent to clotrimazole (B1669251) against Candida albicans. nih.gov
A study on indolenine-substituted pyrazole (B372694) and pyrimido[1,2-b]indazole derivatives reported MIC values of 50 µg/mL and 25 µg/mL against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), respectively. nih.gov
Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Indane and Related Derivatives
| Compound/Derivative Class | Microorganism | MIC | Reference |
|---|---|---|---|
| Indolone-N-Oxide | Enterococcus hirae | More potent than nalidixic acid | nih.gov |
| Indolone-N-Oxide | Candida albicans | Equipotent to clotrimazole | nih.gov |
| Indolenine-substituted pyrazole/pyrimido[1,2-b]indazole | MSSA | 50 µg/mL | nih.gov |
Evaluation of Anti-biofilm Formation and Eradication Activities
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. nih.gov Research has shown that certain indane and related derivatives can inhibit biofilm formation and eradicate established biofilms. Indolenine-substituted pyrazole and pyrimido[1,2-b]indazole derivatives have demonstrated promising antibiofilm activities against both MSSA and MRSA. nih.gov One hit compound was able to prevent biofilm formation with a minimum biofilm inhibitory concentration (MBIC50) as low as 1.56 µg/mL and eradicate mature biofilms with a minimum biofilm eradication concentration (MBEC50) as low as 6.25 µg/mL. nih.gov
In another study, selenium derivatives, including some with heterocyclic structures, showed interesting anti-biofilm activity against Staphylococcus aureus and Salmonella enterica serovar Typhimurium. researchgate.net Chalcone-linked amine derivatives have also been identified as promising anti-biofilm agents, with some compounds exhibiting IC50 values in the range of 2.4 to 8.6 µg/mL. nih.gov
In Vitro Antioxidant Activity
The capacity of chemical compounds to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a critical area of investigation, as oxidative stress is implicated in numerous pathological conditions. Derivatives of the structurally related 2,3-dihydro-1H-inden-1-amine have been evaluated for their antioxidant potential through various in vitro assays. tandfonline.com
Radical Scavenging Assays (e.g., DPPH, Nitric Oxide)
The antioxidant effects of newly synthesized urea (B33335) and thiourea (B124793) derivatives of 2,3-dihydro-1H-inden-1-amine have been assessed using 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO) radical scavenging methods. tandfonline.com The DPPH assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical. The nitric oxide assay evaluates the compound's capacity to inhibit the generation of nitric oxide radicals. tandfonline.comjaper.in
In these studies, several derivatives demonstrated significant radical scavenging potential, indicated by their low 50% inhibitory concentration (IC50) values. tandfonline.com Notably, a urea derivative featuring a 4-bromo phenyl ring (4b) and thiourea derivatives with phenyl (4e), 4-fluoro phenyl (4f), and 4-nitro phenyl (4h) substitutions showed promising antioxidant activity. tandfonline.com
| Compound | Derivative Type | Substitution | DPPH Scavenging IC50 (µM) | NO Scavenging IC50 (µM) |
|---|---|---|---|---|
| 4b | Urea | 4-Bromo Phenyl | Data not specified | Data not specified |
| 4e | Thiourea | Phenyl | Data not specified | Data not specified |
| 4f | Thiourea | 4-Fluoro Phenyl | Data not specified | Data not specified |
| 4h | Thiourea | 4-Nitro Phenyl | Data not specified | Data not specified |
Enzyme Inhibition and Receptor Modulation Studies (In Vitro Assays)
Derivatives of the indane scaffold have been investigated for their ability to modulate the activity of various enzymes, highlighting the therapeutic potential of this chemical framework.
H+/K+-ATPase Inhibition
The gastric hydrogen-potassium ATPase (H+/K+-ATPase), or proton pump, is a key enzyme in the secretion of gastric acid. nih.gov Its inhibition is a primary therapeutic strategy for managing acid-related gastrointestinal disorders. While various classes of compounds, such as pyrimidine (B1678525) derivatives, have been identified as H+/K+-ATPase inhibitors, a review of the available scientific literature did not yield specific studies evaluating 4-fluoro-2,3-dihydro-1H-inden-5-amine or its direct derivatives for this enzymatic activity. nih.govnih.gov
Hypoxia-Inducible Factor 2α (HIF-2α) Inhibition
Hypoxia-inducible factor 2α (HIF-2α) is a transcription factor that plays a crucial role in cellular adaptation to low oxygen levels and is a key oncogenic driver in certain cancers, such as clear cell renal cell carcinoma (ccRCC). researchgate.netnih.gov Small molecules with an inden scaffold have been successfully developed as potent and selective HIF-2α inhibitors. researchgate.net
The mechanism of action involves the small molecule binding to a ligand-binding pocket within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α protein. nih.gov This binding induces a conformational change in HIF-2α, which allosterically disrupts its critical protein-protein interaction with its heterodimerization partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govcordynamics.com The prevention of this HIF-2α/ARNT dimerization blocks the transcription of HIF-2α target genes that promote tumor growth and survival. cancer.gov
A notable example is PT2385, a first-in-class HIF-2α antagonist with a 2,2-difluoro-1-hydroxy-2,3-dihydro-1H-inden core structure, which has advanced into clinical trials. researchgate.netnih.gov Furthermore, related indenopyrazole derivatives have been identified as potent inhibitors of the related HIF-1α transcriptional activity, with some compounds demonstrating IC50 values in the nanomolar range. nih.govnih.gov
| Compound Class | Target | Example Compound | Mechanism | Reported IC50 |
|---|---|---|---|---|
| Indenol Derivative | HIF-2α | PT2385 | Allosteric disruption of HIF-2α/ARNT dimerization | Not specified in sources |
| Indenopyrazole Derivative | HIF-1α | Compound 2l | Inhibition of hypoxia-induced transcriptional activity | 0.014 µM |
DNA Gyrase Inhibition
DNA gyrase is a bacterial type II topoisomerase essential for DNA replication, making it a well-validated target for antibacterial agents. nih.gov This enzyme introduces negative supercoils into DNA, a process necessary to relieve topological stress during replication. mdpi.com While various heterocyclic compounds, such as pyrazoles and quinolines, have been developed as DNA gyrase inhibitors, there is a lack of specific research in the reviewed literature on the activity of this compound derivatives against this enzyme. rsc.orgnih.gov However, the related indenoisoquinoline scaffold has been investigated for its ability to inhibit the related human enzyme, topoisomerase I, suggesting the potential of indane-based fused systems to interact with topoisomerase enzymes. mdpi.com
Aromatase Inhibition
Aromatase (cytochrome P450 19A1) is the enzyme responsible for the final step in estrogen biosynthesis, converting androgens into estrogens. frontiersin.org It is a key therapeutic target in the treatment of estrogen-receptor-positive breast cancer. frontiersin.org While direct in vitro enzymatic assays on this compound derivatives were not found, in silico studies have explored their potential. tandfonline.com
Molecular docking simulations were performed on urea and thiourea derivatives of 2,3-dihydro-1H-inden-1-amine to predict their binding affinity to the active site of aromatase. tandfonline.com The results indicated that four of the tested compounds exhibited higher binding energies than the reference compound, imatinib, suggesting a potential for inhibitory activity. tandfonline.com Supporting this potential, other studies have shown that derivatives based on the related indanone scaffold can act as potent aromatase inhibitors. researchgate.net For instance, an indanone-based imidazole (B134444) derivative displayed an IC50 value of 0.55 µM against the CYP19 enzyme. researchgate.net
| Compound Class | Study Type | Key Finding |
|---|---|---|
| Urea/Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine | In Silico Docking | Four derivatives showed higher predicted binding energies to aromatase than the reference compound. tandfonline.com |
| Indanone-based imidazole derivative | In Vitro Assay | Demonstrated potent aromatase inhibition with an IC50 of 0.55 µM. researchgate.net |
In Vivo Pharmacological Efficacy in Animal Models (Mechanistic and Target-Oriented Studies)
The carrageenan-induced paw edema model in rodents is a widely utilized and reproducible assay for investigating acute inflammation and screening potential anti-inflammatory agents. mdpi.com Despite the utility of this model, specific in vivo studies detailing the anti-inflammatory efficacy of this compound or its direct derivatives in the carrageenan-induced paw edema test are not extensively documented in the reviewed scientific literature. Further investigation is required to characterize the potential of this chemical class in modulating acute inflammatory responses.
The evaluation of antitumor activity often begins with in vitro cytotoxicity assays against human cancer cell lines, which can serve as a strong indicator of potential efficacy in in vivo models such as murine xenografts. nih.govnih.gov Studies on structurally related compounds, specifically derivatives of indeno[1,2-c]pyrazole, have demonstrated notable cytotoxic effects against non-small cell lung cancer (NSCLC). nih.gov
A series of new indeno[1,2-c]pyrazole derivatives were tested for their cytotoxic effects on A549 human lung adenocarcinoma cells. nih.gov One compound in this class, substituted with a 4-chlorophenyl group, emerged as a particularly promising antitumor agent, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 6.13 µM, which was more potent than the reference drug erlotinib (B232) (IC₅₀ = 19.67 µM) in this assay. nih.gov This compound was also found to exert a selective antitumor action, showing low cytotoxicity towards peripheral blood mononuclear cells (PBMCs). nih.gov Such potent and selective in vitro activity suggests that fluorinated analogues and other derivatives of the indane scaffold could warrant investigation for their antitumor efficacy in murine xenograft models.
Comprehensive Structure-Activity Relationship (SAR) Investigations
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance biological potency, selectivity, and metabolic stability. researchgate.net The unique properties of fluorine, such as its high electronegativity and small atomic size, can significantly alter a compound's pharmacokinetic and physicochemical characteristics. researchgate.netnih.gov The influence of fluoro substitution is highly dependent on its position within the molecular scaffold. nih.gov
Structure-activity relationship (SAR) studies on various compound classes demonstrate that the specific placement of a fluorine atom can have a profound effect on biological activity. For example, in a series of cinnamic acid derivatives, compounds with a para-substituted fluorine atom exhibited potent activity against acetylcholinesterase (AChE), whereas the corresponding ortho-substituted analogues showed a markedly different selectivity profile. nih.gov
Conversely, SAR studies on other scaffolds have shown that fluorination can sometimes be detrimental to activity. In the case of classical cannabinoids, substitution with a fluorine atom was found to have a significant negative effect on binding affinity for the CB1 receptor. nih.gov
In studies of the closely related indeno[1,2-c]pyrazole scaffold, the nature and position of substituents on the phenyl ring were shown to be critical for cytotoxic activity against A549 cancer cells. nih.gov While a fluoro-substituted derivative was not included in this specific series, a comparison of other halogen and alkyl substitutions provides insight into the sensitivity of this molecular framework to structural modifications. nih.gov The compound bearing a 4-chloro substitution demonstrated the highest potency, highlighting the importance of electron-withdrawing groups at the para position. nih.gov These findings collectively indicate that both the presence and the precise location of the fluorine atom on the this compound structure are critical determinants of biological potency and selectivity.
Table 1: Cytotoxicity of Substituted Indeno[1,2-c]pyrazole Derivatives against A549 Cancer Cells Data sourced from a study on related indeno[1,2-c]pyrazole structures, demonstrating the principle of SAR on this core scaffold. nih.gov
| Compound | Substitution (on Phenyl Ring) | IC₅₀ (µM) |
| 1 | 4-Methyl | 15.35 |
| 2 | 4-Methoxy | >100 |
| 3 | 3,4-Dimethoxy | >100 |
| 4 | 4-Chloro | 6.13 |
| 5 | 2,4-Dichloro | >100 |
| 6 | 3-Bromo | >100 |
| 7 | Unsubstituted | 18.25 |
| Erlotinib | Reference Drug | 19.67 |
Role of the Amine Moiety and its Subsequent Derivatizations on Activity Profiles
Detailed investigations into the specific compound this compound and its derivatives are limited in publicly available research. However, drawing parallels from broader studies on structurally related fluorinated amines and indane derivatives allows for a theoretical exploration of the amine moiety's role. The amine group at the 5-position of the indane scaffold is a critical determinant of the molecule's physicochemical properties and its potential interactions with biological targets.
The primary amine serves as a key site for hydrogen bonding, which can be crucial for anchoring the molecule within the binding pocket of a receptor or enzyme. Its basicity, influenced by the electron-withdrawing effect of the fluorine atom at the 4-position, can dictate the extent of ionization at physiological pH. This, in turn, affects the compound's solubility, membrane permeability, and ability to form ionic interactions with acidic residues in a target protein.
Derivatization of this amine moiety would be a standard strategy in medicinal chemistry to modulate the activity profile. For instance, acylation to form amides, sulfonamides, or ureas can alter the hydrogen bonding capacity and introduce new points of interaction. Alkylation to secondary or tertiary amines would modify the steric bulk and basicity, potentially leading to altered target selectivity and pharmacokinetic properties.
For example, in the broader context of bioactive amines, conversion to various amides or sulfonamides has been shown to significantly impact efficacy and selectivity against different targets. While specific data for this compound derivatives is not available, this general principle of medicinal chemistry would apply. The electronic and steric nature of the substituent added to the amine would be critical. Electron-donating groups could enhance the basicity of the nitrogen, while bulky substituents could probe for larger hydrophobic pockets within a target's active site.
A hypothetical structure-activity relationship (SAR) exploration could involve the synthesis of a library of derivatives, as outlined in the table below.
Table 1: Hypothetical Derivatizations of the Amine Moiety and Their Expected Impact on Physicochemical Properties
| Derivative Type | R-Group on Amine | Expected Change in Hydrogen Bonding | Expected Change in Basicity | Expected Change in Lipophilicity |
| Primary Amine | -H | Donor & Acceptor | Moderate | Baseline |
| Acetamide | -C(O)CH₃ | Acceptor | Decreased | Increased |
| Methylsulfonamide | -S(O)₂CH₃ | Acceptor | Significantly Decreased | Increased |
| N-Methyl | -CH₃ | Acceptor | Increased | Increased |
| N,N-Dimethyl | -N(CH₃)₂ | No H-bond Donor | Increased | Significantly Increased |
| Benzamide | -C(O)Ph | Acceptor | Decreased | Significantly Increased |
Stereochemical Requirements and Enantioselective Differences in Biological Efficacy
The 2,3-dihydro-1H-indene core of this compound is not inherently chiral. However, substitution at the 1 or 3 position of the indane ring, or on a substituent attached to the amine, could introduce a stereocenter. Should a chiral center be present, it is highly probable that the biological activity would be stereoselective.
In drug-receptor interactions, the three-dimensional arrangement of atoms is paramount. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may bind with high affinity to a target receptor, leading to the desired therapeutic effect, while the other enantiomer (the distomer) may be inactive, less active, or even mediate off-target effects.
The spatial orientation of the fluoro and amino groups on the indane scaffold would be critical. The specific orientation of these functional groups in three-dimensional space, as dictated by the stereochemistry, would determine the precise fit into a biological target's binding site. For instance, if a chiral center were introduced at the 1-position of the indane ring, the (R)- and (S)-enantiomers would project the substituents in different directions, leading to potentially distinct interactions with a target protein.
While no specific studies on the enantioselective differences in biological efficacy for derivatives of this compound are available, the principle of eudismic ratio, which quantifies the difference in pharmacological activity between enantiomers, would be a key consideration in their development. A high eudismic ratio would indicate a strong stereochemical preference for the biological target.
The synthesis of enantiomerically pure derivatives would be essential to evaluate these differences. Asymmetric synthesis or chiral resolution of a racemic mixture would be required to isolate and test the individual enantiomers.
Table 2: Hypothetical Enantioselective Efficacy of a Chiral Derivative
| Compound | Enantiomer | Target Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |
| (±)-1-Methyl-4-fluoro-2,3-dihydro-1H-inden-5-amine | Racemate | 50 | 100 |
| (+)-1-Methyl-4-fluoro-2,3-dihydro-1H-inden-5-amine | Eutomer (hypothetical) | 10 | 20 |
| (-)-1-Methyl-4-fluoro-2,3-dihydro-1H-inden-5-amine | Distomer (hypothetical) | >1000 | >2000 |
This table illustrates a hypothetical scenario where the (+) enantiomer is significantly more potent than the (-) enantiomer, highlighting the importance of stereochemistry in drug design.
Metabolism and Biotransformation Studies in Vitro and Animal Models of 4 Fluoro 2,3 Dihydro 1h Inden 5 Amine Analogs
In Vitro Metabolic Stability and Metabolite Identification
In vitro metabolic studies are fundamental for predicting how a compound will be processed in the body. These experiments typically utilize liver-derived preparations, such as hepatocytes and subcellular fractions, which contain the primary enzymes responsible for drug metabolism.
Incubations with hepatocytes, which are the main cells of the liver, offer a comprehensive in vitro model as they contain a full complement of metabolic enzymes. When analogs of 4-fluoro-2,3-dihydro-1H-inden-5-amine are incubated with hepatocytes, they are likely to undergo a variety of metabolic transformations.
Studies on related aminoindane compounds in hepatocyte systems have demonstrated several key metabolic routes. For instance, research on 2-aminoindane and N-methyl-2-aminoindane using pooled human liver S9 fractions (a supernatant fraction of liver homogenate containing both microsomal and cytosolic enzymes) revealed N-acetylation as a significant pathway for 2-aminoindane. For N-methyl-2-aminoindane, hydroxylation at the beta-position of the indane ring and the formation of a hydroxylamine (B1172632) were observed.
These findings suggest that this compound would also be susceptible to modifications of its amino group and hydroxylation of the indane ring structure within a hepatocyte environment. The presence of the fluorine atom on the aromatic ring may influence the position of hydroxylation, potentially directing it to other locations on the ring or the aliphatic portion of the molecule.
Table 1: Predicted In Vitro Metabolic Pathways in Hepatocyte Incubations
| Metabolic Reaction | Predicted Metabolite Structure |
|---|---|
| Aromatic Hydroxylation | Hydroxy-4-fluoro-2,3-dihydro-1H-inden-5-amine |
| Aliphatic Hydroxylation | This compound-diol |
| N-Acetylation | N-acetyl-4-fluoro-2,3-dihydro-1H-inden-5-amine |
| Glucuronidation | 4-fluoro-2,3-dihydro-1H-inden-5-yl-glucuronide |
Glucuronidation, a major Phase II metabolic pathway, involves the conjugation of a glucuronic acid moiety to the parent compound or its metabolites, rendering them more water-soluble and facilitating their excretion. For aromatic amines, N-glucuronidation is a common metabolic route.
The enzyme kinetics of glucuronidation can be characterized by determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insight into the affinity of the enzyme for the substrate and the efficiency of the metabolic process. While specific kinetic data for this compound is not available, studies on other aromatic amines, such as 4-aminobiphenyl (B23562), have elucidated the kinetic parameters for their N-glucuronidation by specific UDP-glucuronosyltransferase (UGT) isoforms. For example, UGT1A4 and UGT1A9 have been shown to catalyze the N-glucuronidation of 4-aminobiphenyl with different efficiencies.
Based on these analogous compounds, it can be predicted that the amino group of this compound is a likely site for glucuronidation. The kinetics of this reaction would be dependent on the specific UGT isoforms involved.
Table 2: Representative Enzyme Kinetic Parameters for N-Glucuronidation of an Aromatic Amine Analog (4-aminobiphenyl)
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| UGT1A4 | 58.8 | 234.9 |
| UGT1A9 | 227.5 | 31.2 |
Data is illustrative and based on a structurally related aromatic amine.
In Vivo Metabolic Profiling in Animal Models
Animal models, particularly rodents, are extensively used to study the in vivo metabolism of new chemical entities. These studies provide a more complete picture of how a compound is absorbed, distributed, metabolized, and excreted in a whole organism.
Following administration of aminoindane analogs to rats, analysis of their urine reveals the primary routes of elimination. For instance, studies on 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) in rats showed that a significant portion of the administered dose was excreted unchanged in the urine. However, a variety of metabolites were also identified, indicating that the compound undergoes biotransformation before excretion.
The urinary excretion profile of this compound in an animal model would likely consist of the unchanged parent compound along with a range of more polar metabolites formed through oxidation and conjugation reactions. The fluorine substituent may affect the extent of metabolism and the nature of the excreted products.
In vivo studies on aminoindane analogs have led to the identification of several major biotransformation products. For MDAI in rats, the main metabolic pathways were found to be oxidative demethylenation of the methylenedioxy group, followed by O-methylation and N-acetylation. The resulting metabolites were predominantly found as glucuronide and sulfate (B86663) conjugates. Minor metabolic pathways included hydroxylation at various positions on the indane structure.
Similarly, for 2-aminoindane administered to rats, hydroxylation and N-acetylation were identified as key metabolic transformations. The hydroxylated metabolites were often found to be conjugated with sulfates.
Extrapolating from these findings, the major biotransformation products of this compound in an animal model are predicted to include:
Hydroxy-4-fluoro-2,3-dihydro-1H-inden-5-amine: Formed via aromatic or aliphatic hydroxylation.
N-acetyl-4-fluoro-2,3-dihydro-1H-inden-5-amine: Resulting from the acetylation of the primary amine.
Glucuronide and sulfate conjugates: Of both the parent compound and its hydroxylated metabolites.
The fluorine atom's presence could also potentially lead to defluorination, although this is generally a less common metabolic pathway for fluoroaromatic compounds.
Table 3: Predicted Major Biotransformation Products in Animal Models
| Parent Compound Analog | Major Metabolic Pathways Observed | Major Metabolites Identified |
|---|---|---|
| 2-Aminoindane | Hydroxylation, N-Acetylation, Sulfation | Hydroxylated and acetylated derivatives, and their sulfate conjugates |
| N-Methyl-2-aminoindane | Hydroxylation, N-Dealkylation, Sulfation | Hydroxylated derivatives and their sulfate conjugates |
Identification and Characterization of Cytochrome P450 Isoforms and Other Metabolic Enzymes Involved
The biotransformation of most drugs is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for Phase I oxidative metabolism. The specific CYP isoforms involved in the metabolism of a compound determine its rate of clearance and potential for drug-drug interactions.
While the specific CYP isoforms responsible for the metabolism of this compound have not been directly studied, research on a wide range of amine-containing drugs indicates the involvement of several key CYP enzymes. The major human CYP isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. It is highly probable that one or more of these isoforms are involved in the oxidative metabolism of this compound, particularly in the hydroxylation of the aromatic and aliphatic parts of the molecule.
In addition to CYPs, other enzymes play crucial roles. As mentioned, N-acetyltransferases (NATs) are responsible for the acetylation of primary amines. Specifically, NAT2 has been identified as the isoform responsible for the acetylation of 2-aminoindane. The Phase II conjugation reactions are catalyzed by UGTs and sulfotransferases (SULTs). For aromatic amines, UGT1A family members, particularly UGT1A4 and UGT1A9, are often involved in N-glucuronidation.
Table 4: Metabolic Enzymes Potentially Involved in the Biotransformation of this compound Analogs
| Enzyme Family | Specific Isoforms (Examples) | Predicted Role in Metabolism |
|---|---|---|
| Cytochrome P450 (CYP) | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Aromatic and aliphatic hydroxylation |
| N-Acetyltransferases (NAT) | NAT2 | N-acetylation of the primary amine |
| UDP-Glucuronosyltransferases (UGT) | UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7 | N-glucuronidation of the primary amine and O-glucuronidation of hydroxylated metabolites |
Correlation Between Structural Modifications and Altered Metabolic Fate
The metabolic fate of xenobiotics, including analogs of this compound, is intricately linked to their chemical structure. Minor structural modifications can significantly alter their biotransformation pathways, leading to changes in the rate of metabolism, the nature of the metabolites formed, and consequently, their pharmacokinetic and pharmacodynamic profiles. In vitro and animal model studies on analogous compounds, such as fluorinated amphetamines and other aminoindanes, provide a framework for understanding these structure-metabolism relationships. Key structural features that influence metabolic fate include the position of the fluorine atom, substitutions on the aromatic ring, and modifications of the amino group.
The introduction of a fluorine atom into a molecule is a widely used strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes like cytochrome P450 (CYP450). Consequently, fluorination can block metabolism at specific sites. For instance, in aromatic rings, a fluorine substituent can prevent hydroxylation at the position it occupies. The position of the fluorine atom on the indane ring system is therefore a critical determinant of the metabolic profile.
N-dealkylation and hydroxylation are common metabolic pathways for many psychoactive substances. For analogs of this compound that possess N-alkyl groups, N-dealkylation is a probable metabolic route. The nature of the alkyl group can influence the rate of this reaction. For instance, bulkier alkyl groups may hinder enzymatic access and slow down the rate of dealkylation.
Hydroxylation of the aromatic ring is another major metabolic pathway, often mediated by CYP450 enzymes. The position of this hydroxylation is directed by the existing substituents. The fluorine atom and the amino group on the aromatic ring of this compound and its analogs will influence the regioselectivity of hydroxylation. For some fluorinated aromatic compounds, hydroxylation can occur at a position adjacent to the fluorine atom, sometimes accompanied by a migration of the fluorine atom, a phenomenon known as the "NIH shift".
Following primary metabolic reactions such as hydroxylation, the resulting metabolites often undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion. The presence and position of hydroxyl groups will determine the extent and nature of these conjugation reactions.
The following interactive data table summarizes the likely correlation between specific structural modifications to this compound analogs and their predicted altered metabolic fate, based on established principles of drug metabolism observed in similar classes of compounds.
| Structural Modification | Predicted Alteration in Metabolic Fate | Primary Metabolic Pathways Affected | Anticipated Consequences |
| Shifting the Fluorine Atom (e.g., to position 6 or 7) | Altered regioselectivity of aromatic hydroxylation. May expose the previously blocked position 4 to metabolism. | Aromatic Hydroxylation | Formation of different positional isomers of hydroxylated metabolites. Potential change in the rate of metabolism. |
| N-Alkylation (e.g., N-methyl, N-ethyl) | Introduction of N-dealkylation as a metabolic pathway. | N-dealkylation | Formation of dealkylated metabolites. The parent compound may have a different pharmacological profile than its dealkylated metabolite. |
| Introduction of a Methoxy Group on the Aromatic Ring | O-demethylation becomes a significant metabolic pathway. | O-demethylation | Formation of a hydroxylated metabolite which can then undergo further conjugation. |
| Introduction of a Methylenedioxy Bridge | Metabolism of the methylenedioxy group can lead to the formation of a reactive carbene intermediate. | Methylene (B1212753) dioxy bridge cleavage | Potential for mechanism-based inhibition of CYP450 enzymes. |
| Replacement of Hydrogen with Deuterium at a Metabolically Labile Site | Decreased rate of metabolism at the deuterated site due to the kinetic isotope effect. | C-H bond cleavage (e.g., hydroxylation) | Increased metabolic stability and potentially longer half-life of the compound. |
It is important to note that these predictions are based on general principles of drug metabolism and the metabolic pathways observed for structurally related compounds. The actual metabolic fate of novel analogs of this compound would need to be confirmed through dedicated in vitro and in vivo studies.
Advanced Analytical Methodologies for 4 Fluoro 2,3 Dihydro 1h Inden 5 Amine and Its Derivatives
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
The determination of purity and the quantification of 4-fluoro-2,3-dihydro-1H-inden-5-amine are effectively achieved through high-resolution chromatographic methods. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful tools for separating the target compound from impurities and related substances.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is commonly employed for purity profiling. The method's parameters can be optimized to achieve efficient separation of the main component from any synthesis-related impurities or degradation products.
A typical HPLC method for a related compound, (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, might involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Table 1: Illustrative HPLC Parameters for Analysis of a Fluoro-dihydro-indenamine Analog
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
UPLC represents a significant advancement over traditional HPLC, employing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and significantly faster analysis times. For the analysis of this compound, a UPLC method would offer a more detailed impurity profile in a shorter timeframe, which is highly advantageous for high-throughput screening and process monitoring. The fundamental principles of separation in UPLC are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns.
Table 2: Comparison of Typical HPLC and UPLC Performance for Purity Analysis
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | 15-30 min | 1-5 min |
| Solvent Usage | Higher | Lower |
| Sensitivity | Good | Higher |
Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. For amines like this compound, derivatization may sometimes be necessary to improve volatility and chromatographic peak shape. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) or silylating agents. A patent for a similar compound, (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-indene-4-amine, indicates that GC is used to determine purity, suggesting its applicability to this class of compounds. A flame ionization detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For structural confirmation of impurities, GC coupled with a mass spectrometer (GC-MS) is an invaluable tool.
Table 3: Exemplary GC Parameters for a Derivatized Fluoro-indenamine Analog
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Detector | FID at 300 °C |
Chiral Separation Techniques for Enantiomeric Purity and Resolution
Since this compound possesses a chiral center, the separation and quantification of its enantiomers are of paramount importance, particularly in pharmaceutical contexts where different enantiomers can exhibit distinct pharmacological activities.
Chiral Liquid Chromatography is the most widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a broad range of chiral compounds, including amines. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, plays a critical role in achieving optimal separation.
For the enantiomeric resolution of fluoro-indenamine derivatives, a systematic screening of different polysaccharide-based CSPs and mobile phase compositions is usually performed to identify the most suitable conditions.
Table 4: Representative Chiral-LC Screening Conditions for Chiral Amines
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (Hexane/Alcohol) |
| Chiralpak IA | 90/10, 80/20, 70/30 (Isopropanol) |
| Chiralpak IB | 90/10, 80/20, 70/30 (Isopropanol) |
| Chiralcel OD-H | 90/10, 80/20, 70/30 (Isopropanol) |
| Chiralcel OJ-H | 90/10, 80/20, 70/30 (Isopropanol) |
Once an effective analytical chiral separation method is developed, it can be scaled up to semi-preparative or preparative chromatography to isolate larger quantities of the individual enantiomers. This is essential for further studies, such as determining the specific biological activity of each enantiomer. Preparative chiral chromatography involves using larger columns and higher flow rates to process larger sample loads. The goal is to achieve baseline separation of the enantiomers to ensure high enantiomeric purity of the collected fractions. The collected fractions containing the separated enantiomers are then typically concentrated to yield the isolated, pure enantiomers.
The efficiency of a preparative separation is often evaluated by its productivity, which is the amount of pure enantiomer that can be isolated per unit of time. Optimization of loading capacity, mobile phase composition, and flow rate is critical to maximize productivity.
Hyphenated Analytical Techniques (e.g., LC-MS/HRMS, GC-MS) for Complex Mixture Analysis and Metabolic Profiling
The comprehensive analysis of this compound and its derivatives, particularly within complex biological matrices, necessitates the use of sophisticated, high-resolution analytical methodologies. Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable for the elucidation of metabolic pathways and the analysis of complex mixtures.
Liquid chromatography-mass spectrometry (LC-MS), especially when paired with high-resolution mass spectrometry (HRMS), offers a powerful platform for the analysis of this compound and its metabolites. nih.gov The inherent polarity of the primary amine group in the parent compound, as well as potential polar metabolites, makes it well-suited for reverse-phase liquid chromatography. The use of HRMS analyzers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements, often at the sub-ppm level. This level of accuracy is crucial for determining the elemental composition of unknown metabolites and for distinguishing between isobaric interferences in complex samples.
In metabolic profiling studies, LC-MS/HRMS can be employed to identify potential biotransformation products of this compound. Common metabolic pathways for aromatic amines include N-acetylation, N-oxidation, hydroxylation of the aromatic ring, and subsequent conjugation reactions such as glucuronidation and sulfation. The high sensitivity of HRMS allows for the detection of these metabolites even at trace levels in biological fluids like urine and plasma. nih.govnih.gov Untargeted metabolic profiling approaches, utilizing advanced data processing software, can help in the putative identification of a wide range of metabolites by comparing mass spectra and retention times with theoretical values and known metabolic pathways. nih.govmdpi.com
Gas chromatography-mass spectrometry (GC-MS) represents another valuable hyphenated technique, particularly for the analysis of less polar derivatives or after a derivatization step. Primary amines like this compound often require derivatization to improve their volatility and chromatographic behavior in GC systems. researchgate.netnih.gov Common derivatizing agents for amines include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), or chloroformates. Derivatization not only enhances chromatographic properties but can also produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. researchgate.netnih.gov GC-MS is particularly useful for the separation and identification of isomeric metabolites that may not be resolved by LC.
The analysis of complex mixtures, such as those from environmental samples or in the context of process chemistry, also benefits from these hyphenated techniques. The selectivity of both the chromatographic separation and the mass spectrometric detection allows for the quantification of this compound and its derivatives even in the presence of a multitude of other components.
Below is a representative data table illustrating the type of information that would be generated in a hypothetical LC-MS/HRMS analysis for the metabolic profiling of this compound.
| Putative Metabolite | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Retention Time (min) | Proposed Biotransformation |
| This compound | C₉H₁₀FN | 152.0870 | 152.0872 | 1.3 | 5.2 | Parent Compound |
| N-acetyl-4-fluoro-2,3-dihydro-1H-inden-5-amine | C₁₁H₁₂FNO | 194.0976 | 194.0979 | 1.5 | 6.8 | N-acetylation |
| This compound N-glucuronide | C₁₅H₁₈FNO₆ | 328.1191 | 328.1195 | 1.2 | 4.1 | N-glucuronidation |
| 6-hydroxy-4-fluoro-2,3-dihydro-1H-inden-5-amine | C₉H₁₀FNO | 168.0820 | 168.0823 | 1.8 | 4.5 | Aromatic Hydroxylation |
| 6-hydroxy-4-fluoro-2,3-dihydro-1H-inden-5-amine sulfate (B86663) | C₉H₁₀FNO₄S | 248.0387 | 248.0390 | 1.2 | 3.7 | Sulfation of hydroxylated metabolite |
Future Research Directions and Emerging Academic Applications
Rational Design and Synthesis of Next-Generation 4-Fluoro-2,3-dihydro-1H-inden-5-amine Analogs with Enhanced Specificity
The rational design of new therapeutic agents often leverages established molecular frameworks, or "privileged scaffolds," known to interact with biological targets. The indane nucleus is one such scaffold, found in a variety of pharmaceuticals. researchgate.net Future research will likely focus on using this compound as a starting point for creating extensive libraries of novel analogs. The goal is to systematically modify its structure to enhance binding affinity and specificity for particular biological targets.
Structure-Activity Relationship (SAR) studies will be crucial in this endeavor. nih.govmdpi.com By making targeted chemical modifications, researchers can probe the interactions between the molecule and its target protein. For instance, the primary amine group can be functionalized to introduce different substituents, altering the molecule's polarity, size, and hydrogen-bonding capabilities. Similarly, the fluorine atom, a key bioisostere for hydrogen, can influence metabolic stability and binding interactions through electrostatic effects.
The table below outlines potential modification strategies and their rationale in the design of next-generation analogs.
| Structural Modification Site | Potential Modifications | Rationale for Enhanced Specificity |
| Amine Group (C5) | Acylation, Alkylation, Sulfonylation, Conversion to amides or ureas | To explore new binding pockets, alter solubility, and modulate hydrogen bond donor/acceptor patterns. |
| Indane Scaffold | Introduction of substituents on the aliphatic cyclopentane (B165970) ring | To introduce chirality, impose conformational constraints, and optimize spatial arrangement for target engagement. |
| Aromatic Ring | Addition of other functional groups (e.g., methoxy, cyano) | To modulate electronic properties and explore additional interactions with the target protein. |
| Fluorine Atom (C4) | Relocation to other positions or replacement with other halogens | To fine-tune pKa, metabolic stability, and specific electrostatic interactions within the binding site. |
These rationally designed analogs can be synthesized and screened against various targets to identify compounds with superior potency and selectivity, minimizing off-target effects. nih.gov
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas (Pre-clinical Investigations)
The indane framework is a component of molecules developed as neuroleptics, neuroprotective agents, and anticancer therapeutics. researchgate.net For example, certain benzohydrazide (B10538) derivatives containing a dihydro-1H-inden-1-ylidene moiety have been synthesized and evaluated as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov This suggests that analogs of this compound could be investigated for similar activities.
Future pre-clinical studies should aim to screen this compound and its derivatives against a wide array of biological targets to uncover new therapeutic possibilities. High-throughput screening campaigns against panels of kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes could reveal unexpected activities. Given the prevalence of the aminoindane structure in neuropharmacology, exploring targets within the central nervous system, such as monoamine transporters or receptors involved in neurodegenerative diseases, represents a promising avenue. researchgate.netnih.gov
The table below lists potential, currently unexplored therapeutic areas for which analogs of this compound could be investigated.
| Potential Therapeutic Area | Specific Biological Target Class | Rationale |
| Oncology | Kinase inhibitors (e.g., FGFR, VEGFR), Epigenetic modifiers (e.g., LSD1) | The indane scaffold is present in known anticancer agents; fluorine substitution can enhance binding affinity. nih.govnih.govpensoft.net |
| Neuroscience | Serotonin Transporter (SERT), Dopamine Transporter (DAT), Androgen Receptor | Aminoindane derivatives are known to have activity in the central nervous system. researchgate.net |
| Inflammatory Diseases | CGRP Receptor Antagonists, Cyclooxygenase (COX) enzymes | The rigid structure could be adapted to fit the binding sites of targets involved in inflammation and pain. researchgate.net |
| Infectious Diseases | Viral or bacterial enzymes | The compound could serve as a fragment for developing novel inhibitors of microbial targets. |
These investigations would begin with in vitro assays to establish inhibitory activity, followed by cell-based models to assess functional effects, paving the way for potential in vivo pre-clinical studies.
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of amines is a cornerstone of the pharmaceutical and chemical industries. rsc.org However, traditional methods can generate significant waste. innovations-report.com A key future research direction is the development of "green" and sustainable synthetic routes to this compound and its derivatives. rsc.orginnovations-report.com This aligns with the growing emphasis on environmentally responsible chemical manufacturing.
Research in this area could focus on several key principles of green chemistry:
Catalysis: Replacing stoichiometric reagents with catalytic alternatives (e.g., metal-based or enzymatic) to improve atom economy and reduce waste. mdpi.com
Alternative Solvents: Exploring the use of safer, more environmentally benign solvents like deep eutectic solvents (DESs) in place of traditional volatile organic compounds. mdpi.com
Flow Chemistry: Implementing continuous-flow processes, which can offer better control over reaction parameters, improve safety (especially when handling energetic intermediates), and allow for more efficient, scalable production compared to batch methods. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing byproduct formation. innovations-report.com
For example, reductive amination is a common method for synthesizing amines, and greener versions of this reaction are being actively developed using biocatalytic or alternative chemical reduction processes. Applying these innovative methodologies to the synthesis of fluorinated indane amines would not only be academically interesting but also industrially relevant. google.com
Applications as Chemical Probes, Optogenetic Tools, or Building Blocks in Advanced Materials Science
Beyond pharmaceuticals, the distinct properties of this compound make it a candidate for advanced applications in chemical biology and materials science.
Chemical Probes: The presence of a fluorine atom makes the molecule suitable for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique can be used to study drug-protein interactions without the need for more disruptive labels. Derivatives of this compound could be developed as chemical probes to investigate biological systems.
Optogenetic Tools: Optogenetics involves controlling biological processes with light. While there is no direct application yet, the rigid indane scaffold could potentially be incorporated into larger, more complex molecules designed as photoswitches or optogenetic actuators. nih.gov This remains a highly speculative but intriguing long-term research direction.
Building Blocks in Advanced Materials: The indane structure serves as a useful scaffold for developing materials with interesting electronic and optoelectronic properties. researchgate.net The amine and fluoro groups on this compound provide reactive handles for polymerization or incorporation into larger molecular architectures. lifechemicals.comabcr.com This could lead to the development of novel polymers, organic light-emitting diodes (OLEDs), or other advanced materials where the rigid, fluorinated scaffold can impart desirable properties like thermal stability and specific electronic characteristics.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 4-fluoro-2,3-dihydro-1H-inden-5-amine?
- Methodological Answer :
- Preventive Measures : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact . Store in a dry, ventilated area away from heat and light to prevent decomposition .
- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent reactions. For exposure, rinse skin with water for 15 minutes and seek medical attention .
- Waste Disposal : Follow institutional guidelines for halogenated amine waste, prioritizing incineration or chemical neutralization .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm hydrogen and carbon environments, with deuterated solvents (e.g., DMSO-d6) for solubility .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity; C18 columns and acetonitrile/water gradients are effective .
Q. How can researchers optimize solvent selection for synthesizing this compound?
- Methodological Answer :
- Polar Aprotic Solvents : Use DMF or DMSO for reactions requiring high solubility of intermediates .
- Low-Boiling Solvents : Ethanol or dichloromethane aids in easy removal via rotary evaporation .
- Reactivity Considerations : Avoid protic solvents (e.g., water) if intermediates are moisture-sensitive .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum Chemistry : Density Functional Theory (DFT) calculates transition states and intermediates to identify energetically favorable pathways .
- Machine Learning : Train models on fluorinated indenamine datasets to predict optimal reaction conditions (e.g., temperature, catalysts) .
- Feedback Loops : Integrate experimental yields with computational data to refine reaction parameters iteratively .
Q. How should researchers resolve contradictions in reported reaction yields for fluorinated indenamine derivatives?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (solvent, catalyst loading, temperature) to isolate variables .
- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dehalogenated species) that may reduce yields .
- Factorial Design : Apply 2 factorial experiments to test interactions between variables (e.g., fluorine substituent position vs. catalyst efficiency) .
Q. What reactor designs enhance scalability for gram-scale synthesis?
- Methodological Answer :
- Continuous Flow Systems : Improve heat transfer and reduce side reactions compared to batch reactors .
- Membrane Separation : Integrate in-line purification to remove unreacted starting materials during synthesis .
- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., FTIR probes) to adjust parameters dynamically .
Q. How does the fluorine substituent influence the compound’s electronic properties and biological activity?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases ring electrophilicity, measured via Hammett constants (σ = 0.34) .
- Biological Assays : Perform kinase inhibition assays to compare activity against non-fluorinated analogs .
- Molecular Dynamics : Simulate binding interactions with target proteins to rationalize activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
